molecular formula C13H19BN2O4 B13964676 3-(2-Morpholinoethylcarbamoyl)phenyl boronic acid

3-(2-Morpholinoethylcarbamoyl)phenyl boronic acid

Cat. No.: B13964676
M. Wt: 278.11 g/mol
InChI Key: VNYOQQCZFZATKV-UHFFFAOYSA-N
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Description

B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. Boronic acids are known for their versatility and stability, making them valuable reagents in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-(4-morpholinyl)ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid involves its interaction with specific molecular targets. In the case of enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, thereby inhibiting its activity. This interaction is crucial in the development of protease inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its morpholine and carbonyl groups offer additional sites for chemical modification, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C13H19BN2O4

Molecular Weight

278.11 g/mol

IUPAC Name

[3-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C13H19BN2O4/c17-13(11-2-1-3-12(10-11)14(18)19)15-4-5-16-6-8-20-9-7-16/h1-3,10,18-19H,4-9H2,(H,15,17)

InChI Key

VNYOQQCZFZATKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN2CCOCC2)(O)O

Origin of Product

United States

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